2-Methyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonyl chloride
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Overview
Description
2-Methyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonyl chloride is a heterocyclic compound that belongs to the class of oxazines This compound is characterized by its unique structure, which includes a sulfonyl chloride group attached to the benzo[1,4]oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonyl chloride typically involves the reaction of 2-methyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine with sulfonyl chloride reagents. One common method includes the use of chlorosulfonic acid or sulfonyl chloride in the presence of a base such as pyridine or triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to form corresponding sulfonyl hydrides or other reduced forms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. Reaction conditions often involve the use of a base such as triethylamine or pyridine to neutralize the by-products.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used under controlled conditions to achieve the desired reduction.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Scientific Research Applications
2-Methyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. This reactivity is exploited in the design of inhibitors for various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,4-dihydro-2-methyl-3-oxo-2H-benzo[b][1,4]oxazine-6-carboxylate
- 2,2-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
- 6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine
Uniqueness
2-Methyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and potential for forming a wide range of derivatives. This makes it a valuable intermediate in synthetic chemistry and a promising candidate for drug development .
Properties
IUPAC Name |
2-methyl-3-oxo-4H-1,4-benzoxazine-6-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4S/c1-5-9(12)11-7-4-6(16(10,13)14)2-3-8(7)15-5/h2-5H,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOUTDKFANTPPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424571 |
Source
|
Record name | 2-Methyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10424571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
293741-60-3 |
Source
|
Record name | 2-Methyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10424571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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